3-acetylnaphtho[1,2-b]furan-5-yl acetate
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Overview
Description
3-acetylnaphtho[1,2-b]furan-5-yl acetate is a complex organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring. The presence of an acetyl group and an acetate ester further modifies its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylnaphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. One common method includes the annulation of naphthols with various reagents. For instance, the reaction of 1-naphthols with 3,4-dibromobutan-2-one can yield the desired naphthofuran structure . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-acetylnaphtho[1,2-b]furan-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as TEMPO and BAIB in a mixture of acetonitrile and water can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-acetylnaphtho[1,2-b]furan-5-yl acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetylnaphtho[1,2-b]furan-5-yl acetate involves its interaction with various molecular targets. The acetyl and acetate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as enzyme inhibition or receptor binding. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-acetylnaphtho[1,2-b]furan-5-yl acetate
- 3-acetylnaphtho[2,1-b]furan-5-yl acetate
- 2-acetylnaphtho[2,1-b]furan-5-yl acetate
Uniqueness
3-acetylnaphtho[1,2-b]furan-5-yl acetate is unique due to its specific ring fusion and the position of the acetyl and acetate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
(3-acetylbenzo[g][1]benzofuran-5-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9(17)14-8-19-16-12-6-4-3-5-11(12)15(7-13(14)16)20-10(2)18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLNTDONMSVEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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